![molecular formula C16H24N2O5S B2807947 3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid CAS No. 924869-16-9](/img/structure/B2807947.png)
3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid is a chemical compound with the molecular formula C16H24N2O5S . It is a versatile material used in scientific research. With its unique structure, it offers numerous possibilities in drug development, synthesis, and molecular studies.
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include a thiophene ring, a carboxylic acid group, an ether linkage, and a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure . For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents, and the Boc-protected piperazine could impact its reactivity.Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the utility of compounds structurally related to 3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid in the synthesis of complex molecules. These compounds serve as versatile building blocks in the construction of diverse heteroarenes, such as trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines. A notable application includes the synthesis of nonsteroidal anti-inflammatory drugs like Celebrex® (celecoxib), highlighting the compound's relevance in medicinal chemistry (Sommer et al., 2017). Furthermore, the compound and its derivatives have been explored for their structural and functional roles in the development of coordination polymers, offering insights into their potential for material science applications (Xu et al., 2014).
Crystal Engineering and Drug Design
In crystal engineering, derivatives of this compound contribute to the understanding of molecular packing and thermochemical properties. These insights are crucial for designing molecules with desired physical and chemical characteristics (Wells et al., 2012). Additionally, the structural versatility of these compounds enables the synthesis of novel benzodifuranyl derivatives, which exhibit significant anti-inflammatory and analgesic properties, underlining their importance in pharmaceutical research (Abu‐Hashem et al., 2020).
Antimicrobial and Biological Evaluation
The derivatives of this compound have been evaluated for their antimicrobial properties, contributing to the search for new therapeutic agents. Studies have shown that these compounds exhibit moderate antibacterial and antifungal activities, making them potential candidates for further drug development (Kulkarni et al., 2016). This research underscores the compound's utility in addressing the ongoing challenge of antimicrobial resistance.
Properties
IUPAC Name |
3-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-16(2,3)23-15(21)18-7-5-17(6-8-18)9-10-22-12-4-11-24-13(12)14(19)20/h4,11H,5-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLFEGPOZBNAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(SC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
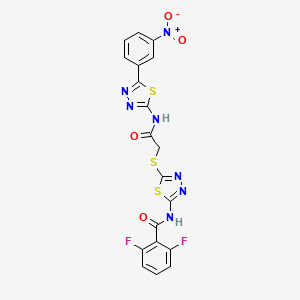
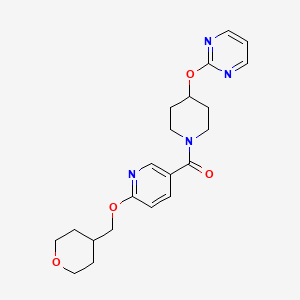
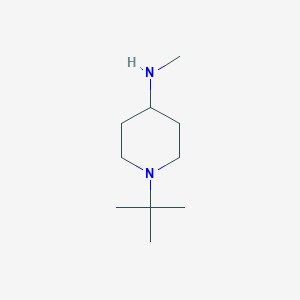
![3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807874.png)
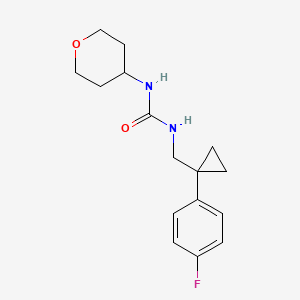
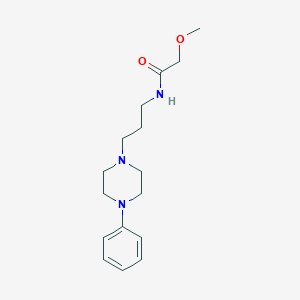
![4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine](/img/structure/B2807878.png)
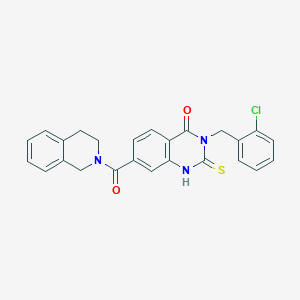
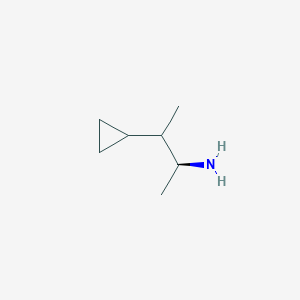
![Tert-butyl 2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2807882.png)
![N-(2,4-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2807884.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2807885.png)


